![molecular formula C20H25NO3 B5829417 N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide](/img/structure/B5829417.png)
N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide, also known as CTDP-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTDP-1 is a potent inhibitor of protein phosphatase 4 (PP4), an enzyme that plays a crucial role in regulating various cellular processes, including DNA damage response, cell cycle progression, and gene expression.
Scientific Research Applications
N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and virology. In cancer research, N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide has been shown to enhance the efficacy of chemotherapy drugs and radiosensitizers by inhibiting PP4, which is overexpressed in many cancer cells. In neurobiology, N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory. In virology, N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Mechanism of Action
N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide exerts its effects by inhibiting PP4, which is a serine/threonine phosphatase that regulates various cellular processes, including DNA damage response, cell cycle progression, and gene expression. PP4 is overexpressed in many cancer cells and is involved in the development of drug resistance. By inhibiting PP4, N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide enhances the efficacy of chemotherapy drugs and radiosensitizers. In addition, N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including inhibition of PP4 activity, modulation of NMDA receptor activity, and inhibition of virus replication. In cancer cells, N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide enhances the efficacy of chemotherapy drugs and radiosensitizers by inhibiting PP4, which is overexpressed in many cancer cells. In neurobiology, N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory. In virology, N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide is its potent inhibitory activity against PP4, which makes it a valuable tool for studying the role of PP4 in various cellular processes. However, one of the limitations of N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide is its potential toxicity, which may limit its use in vivo. In addition, N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide. One direction is to further investigate the role of PP4 in various cellular processes and its potential as a therapeutic target in cancer and other diseases. Another direction is to explore the potential of N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide as a modulator of NMDA receptor activity and its potential applications in neurobiology. Finally, there is a need to further investigate the antiviral activity of N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide and its potential as a therapeutic agent against viral infections.
Synthesis Methods
The synthesis of N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide involves several steps, starting from the reaction of 3,5-dimethoxybenzoic acid with 4-tert-butylbenzyl bromide to form the corresponding ester. The ester is then converted to the amide using ammonia in ethanol. The final step involves the reaction of the amide with 4-nitrophenyl phosphate to form N-(4-tert-butylbenzyl)-3,5-dimethoxybenzamide.
properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)16-8-6-14(7-9-16)13-21-19(22)15-10-17(23-4)12-18(11-15)24-5/h6-12H,13H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJUDOQAUMYSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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